Cas no 2228599-61-7 (4-5-(but-3-yn-1-yl)-1,3-thiazol-2-ylmorpholine)
4-5-(but-3-yn-1-yl)-1,3-thiazol-2-ylmorpholine Chemical and Physical Properties
Names and Identifiers
-
- 4-5-(but-3-yn-1-yl)-1,3-thiazol-2-ylmorpholine
- 4-[5-(but-3-yn-1-yl)-1,3-thiazol-2-yl]morpholine
- 2228599-61-7
- EN300-1759203
-
- Inchi: 1S/C11H14N2OS/c1-2-3-4-10-9-12-11(15-10)13-5-7-14-8-6-13/h1,9H,3-8H2
- InChI Key: GYJODKNGAIAIPC-UHFFFAOYSA-N
- SMILES: S1C(=CN=C1N1CCOCC1)CCC#C
Computed Properties
- Exact Mass: 222.08268425g/mol
- Monoisotopic Mass: 222.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 53.6Ų
4-5-(but-3-yn-1-yl)-1,3-thiazol-2-ylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1759203-0.05g |
4-[5-(but-3-yn-1-yl)-1,3-thiazol-2-yl]morpholine |
2228599-61-7 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1759203-0.1g |
4-[5-(but-3-yn-1-yl)-1,3-thiazol-2-yl]morpholine |
2228599-61-7 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1759203-0.25g |
4-[5-(but-3-yn-1-yl)-1,3-thiazol-2-yl]morpholine |
2228599-61-7 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1759203-0.5g |
4-[5-(but-3-yn-1-yl)-1,3-thiazol-2-yl]morpholine |
2228599-61-7 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1759203-1.0g |
4-[5-(but-3-yn-1-yl)-1,3-thiazol-2-yl]morpholine |
2228599-61-7 | 1g |
$1485.0 | 2023-06-03 | ||
| Enamine | EN300-1759203-2.5g |
4-[5-(but-3-yn-1-yl)-1,3-thiazol-2-yl]morpholine |
2228599-61-7 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1759203-5.0g |
4-[5-(but-3-yn-1-yl)-1,3-thiazol-2-yl]morpholine |
2228599-61-7 | 5g |
$4309.0 | 2023-06-03 | ||
| Enamine | EN300-1759203-10.0g |
4-[5-(but-3-yn-1-yl)-1,3-thiazol-2-yl]morpholine |
2228599-61-7 | 10g |
$6390.0 | 2023-06-03 | ||
| Enamine | EN300-1759203-1g |
4-[5-(but-3-yn-1-yl)-1,3-thiazol-2-yl]morpholine |
2228599-61-7 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1759203-5g |
4-[5-(but-3-yn-1-yl)-1,3-thiazol-2-yl]morpholine |
2228599-61-7 | 5g |
$4309.0 | 2023-09-20 |
4-5-(but-3-yn-1-yl)-1,3-thiazol-2-ylmorpholine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 4-5-(but-3-yn-1-yl)-1,3-thiazol-2-ylmorpholine
Introduction to 4-5-(but-3-yn-1-yl)-1,3-thiazol-2-ylmorpholine (CAS No. 2228599-61-7)
4-5-(but-3-yn-1-yl)-1,3-thiazol-2-ylmorpholine (CAS No. 2228599-61-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.
The chemical structure of 4-5-(but-3-yn-1-yl)-1,3-thiazol-2-ylmorpholine is noteworthy for its combination of a morpholine ring and a thiazole moiety, linked through a butynyl chain. The morpholine ring contributes to the compound's solubility and stability, while the thiazole moiety imparts significant biological activity. The butynyl chain serves as a flexible linker, allowing for conformational changes that can influence the compound's interactions with biological targets.
The synthesis of 4-5-(but-3-yn-1-yl)-1,3-thiazol-2-ylmorpholine has been extensively studied in recent years. One common approach involves the coupling of 4-bromomorpholine with 5-butynylthiazole using palladium-catalyzed cross-coupling reactions. This method offers high yields and excellent regioselectivity, making it a preferred route for large-scale production. Alternative synthetic routes have also been explored to improve efficiency and reduce costs, such as the use of microwave-assisted synthesis and organocatalytic methods.
In terms of biological activity, 4-5-(but-3-yn-1-yl)-1,3-thiazol-2-ylmorpholine has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been found to exhibit potent inhibitory activity against protein kinases, which are key targets in cancer therapy. Additionally, the compound has shown anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.
Recent research has also focused on the pharmacological properties of 4-5-(but-3-yn-1-yl)-1,3-thiazol-2-ylmorpholine. Preclinical studies in animal models have indicated that the compound has good oral bioavailability and favorable pharmacokinetic profiles. These findings suggest that it could be developed into an effective oral medication for treating various diseases. Furthermore, toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects observed.
The potential therapeutic applications of 4-5-(but-3-ytnl)-1,3-thiazol--l-morpholine are diverse and promising. In oncology, it has been investigated as a potential treatment for solid tumors and hematological malignancies due to its ability to inhibit key signaling pathways involved in cancer progression. In neurology, the compound has shown neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, its anti-inflammatory properties make it a candidate for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
To further advance the development of 4--(but--yn-l-l-morpholine, ongoing clinical trials are evaluating its safety and efficacy in human subjects. Early-phase trials have demonstrated promising results, with patients showing improved clinical outcomes and tolerability. These trials are crucial for validating the compound's therapeutic potential and guiding its progression through the drug development pipeline.
In conclusion, 4--(but--yn-l-l-morpholine (CAS No. 2228599--7) is a promising compound with a unique chemical structure and diverse biological activities. Its potential applications in medicine are broad and include cancer therapy, neuroprotection, and treatment of inflammatory diseases. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic benefits, positioning it as a valuable candidate for future drug development.
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